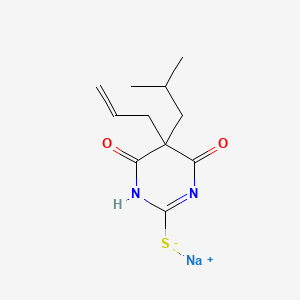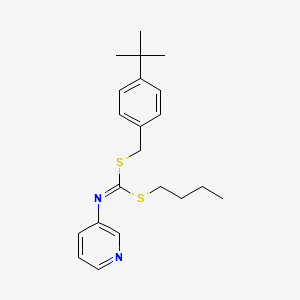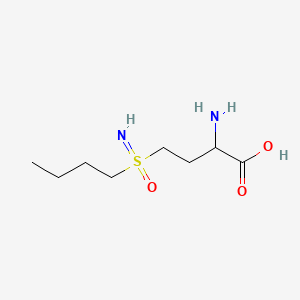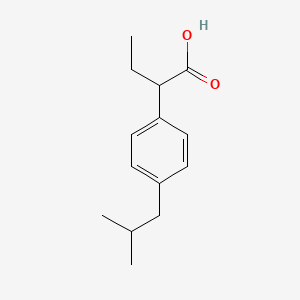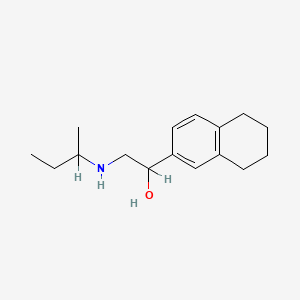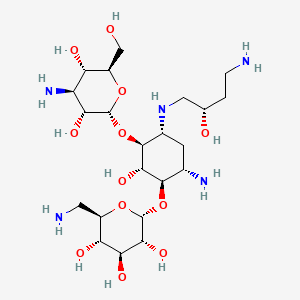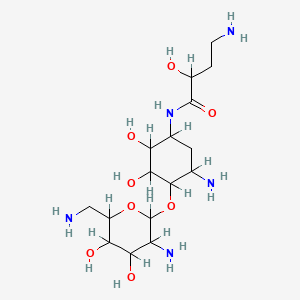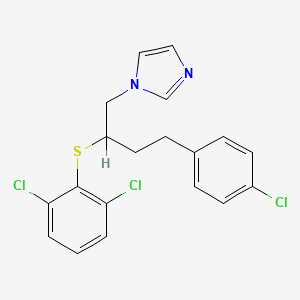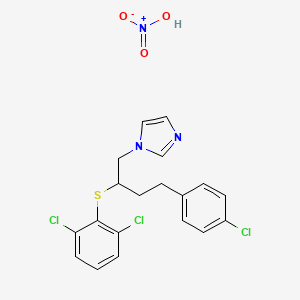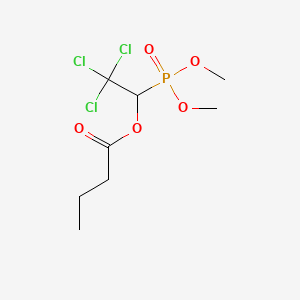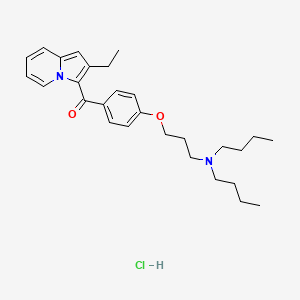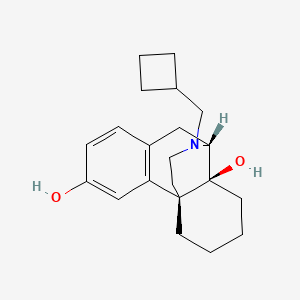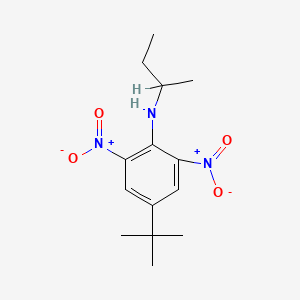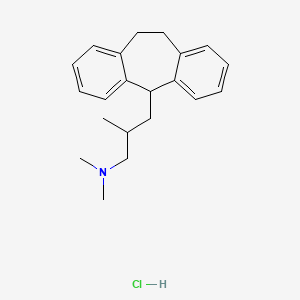![molecular formula C30H35BF2N2O2 B1668174 11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid CAS No. 217075-36-0](/img/structure/B1668174.png)
11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid
Übersicht
Beschreibung
The compound “11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid” is also known as MV151 . It is a fluorescent broad-spectrum proteasome inhibitor used for labeling proteasomes in vitro and in vivo . MV151 specifically targets all active subunits of the proteasome and immunoproteasome in living cells, allowing for rapid and sensitive in-gel detection .
Wissenschaftliche Forschungsanwendungen
Microbial Synthesis and Polymerization
- Application : Pseudomonas putida can produce microbial poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, such as those derived from 11-(2,4-difluorophenoxy)undecanoic acid. These PHAs exhibit unique physical properties due to fluorine atoms, including increased crystallinity and higher melting points (Takagi, Yasuda, Maehara, & Yamane, 2004).
Cycloaddition Reactions
- Application : Compounds similar to the queried chemical structure can undergo regioselective [3+2] cycloaddition reactions to form triazoles, as demonstrated with 4-[(1E,3Z)-3-morpholino-4-phenylbuta-1,3-dienyl]morpholine (Brunner, Maas, & Klärner, 2005).
Interface Behavior of Fluorinated Carboxylic Acids
- Application : Partially fluorinated carboxylic acids exhibit specific behaviors at the air-water interface, impacting their potential applications in surface chemistry. The nature of the fluorinated groups influences the interfacial properties of these acids (Lehmler, Oyewumi, Jay, & Bummer, 2001).
Diels–Alder Reactions
- Application : Compounds structurally related to the queried chemical have been studied in Diels–Alder reactions, showing reactivity with various dienophiles. This has implications in synthetic chemistry, especially in the development of novel organic compounds (Albuquerque et al., 2017).
Fluorescence Studies
- Application : Similar compounds have been used in fluorescence studies to explore their behavior in different environments. These studies are significant in understanding the photochemical properties of such compounds, which can be used in various fields like biochemistry and materials science (Singh & Darshi, 2002).
Photodimerization
- Application : The fluorinated compounds of similar structure have shown the ability to undergo photodimerization, a process where two molecules join to form a single structure upon exposure to light. This has applications in photolithography and the development of light-sensitive materials (Vishnumurthy, Row, & Venkatesan, 2002).
Molecular Mechanics
- Application : The molecular mechanics and physicochemical properties of compounds structurally similar to the query compound have been investigated, providing insights into their stability, interactions, and potential applications in material science and drug design (EL-Fattah, Soliman, & Mohammed, 2013).
Eigenschaften
IUPAC Name |
11-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35BF2N2O2/c32-31(33)34-26(17-10-5-3-1-2-4-6-11-19-30(36)37)20-22-28(34)24-29-23-21-27(35(29)31)18-13-12-16-25-14-8-7-9-15-25/h7-9,12-16,18,20-24H,1-6,10-11,17,19H2,(H,36,37)/b16-12+,18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOYQMUYGHQCBT-CMQZKQKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



